(±)-trans-Sertraline-d3 HCl (N-methyl-d3)
Description
Significance of Stable Isotope Labeling in Drug Discovery and Development
Stable isotope labeling is a technique where an atom in a drug molecule is replaced by one of its stable (non-radioactive) isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). This subtle modification creates a molecule that is chemically identical to the parent drug but has a slightly higher mass. This mass difference is the key to its utility, particularly in conjunction with mass spectrometry (MS).
In drug discovery and development, stable isotope-labeled compounds are invaluable for a variety of applications. They are crucial for absorption, distribution, metabolism, and excretion (ADME) studies, which are fundamental to understanding how a drug behaves in a biological system. By using a labeled version of a drug, researchers can accurately track its journey and transformation within the body.
One of the most significant applications of stable isotope-labeled compounds is their use as internal standards in quantitative bioanalysis. lgcstandards.commdpi.com When analyzing complex biological matrices like blood or plasma, the presence of other substances can interfere with the measurement of the drug of interest. A stable isotope-labeled internal standard, which behaves almost identically to the analyte during sample preparation and analysis, allows for highly accurate and precise quantification by correcting for these matrix effects and variations in instrument response. nih.govnih.gov
Rationale for Deuterium Substitution in Chemical and Biological Research
Deuterium, a stable isotope of hydrogen, has garnered particular interest in pharmaceutical research. The substitution of hydrogen with deuterium, a process known as deuteration, can have a profound impact on a molecule's properties due to the kinetic isotope effect (KIE) .
The C-H bond is one of the most common bonds in drug molecules and is often a site of metabolic transformation by enzymes, particularly the cytochrome P450 (CYP450) family. The bond between carbon and deuterium (C-D) is stronger than the corresponding carbon-hydrogen (C-H) bond. nih.gov Consequently, breaking a C-D bond requires more energy, leading to a slower reaction rate when this bond cleavage is the rate-determining step of a metabolic process. This phenomenon is the KIE.
By strategically replacing hydrogen atoms at metabolically vulnerable positions with deuterium, medicinal chemists can intentionally slow down the rate of drug metabolism. researchgate.net This can lead to several potential therapeutic advantages, including:
Improved pharmacokinetic profiles
Reduced formation of toxic metabolites
Increased drug exposure
Potentially lower and less frequent dosing
Overview of (±)-trans-Sertraline-d3 HCl (N-methyl-d3) as a Research Tool
(±)-trans-Sertraline-d3 HCl (N-methyl-d3) is a deuterated form of sertraline (B1200038), a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI). In this specific isotopologue, the three hydrogen atoms of the N-methyl group are replaced with deuterium atoms.
Table 1: Properties of (±)-trans-Sertraline-d3 HCl (N-methyl-d3)
| Property | Value |
| Chemical Formula | C₁₇H₁₄D₃Cl₂N · HCl |
| Molecular Weight | 345.71 g/mol |
| Isotopic Enrichment | ≥98 atom % D |
| Unlabeled CAS Number | 79617-99-5 |
The primary and most well-documented application of (±)-trans-Sertraline-d3 HCl (N-methyl-d3) is as an internal standard for the quantitative analysis of sertraline in biological samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). lgcstandards.commdpi.com Its chemical and physical properties are nearly identical to unlabeled sertraline, ensuring it co-elutes and ionizes similarly, which is crucial for accurate quantification.
Beyond its role as an analytical standard, the specific labeling on the N-methyl group makes (±)-trans-Sertraline-d3 HCl (N-methyl-d3) a potent research tool for investigating the metabolism of sertraline. The major metabolic pathway for sertraline is N-demethylation to its primary metabolite, N-desmethylsertraline. This reaction is catalyzed by multiple cytochrome P450 enzymes.
Table 2: Major Cytochrome P450 Isoforms Involved in Sertraline N-demethylation
| CYP450 Isoform | Contribution to N-demethylation |
| CYP2B6 | Major |
| CYP2C19 | Major |
| CYP2D6 | Moderate |
| CYP3A4 | Moderate |
| CYP2C9 | Minor |
By using (±)-trans-Sertraline-d3 HCl (N-methyl-d3), researchers can investigate the kinetic isotope effect on this specific metabolic pathway. Comparing the rate of N-demethylation of sertraline to its deuterated counterpart can provide valuable insights into the rate-limiting steps of the reaction and the mechanism of the enzymes involved. A significant KIE would manifest as a slower formation of N-desmethylsertraline from the deuterated compound, potentially altering the pharmacokinetic profile of sertraline. While specific studies detailing this application for (±)-trans-Sertraline-d3 HCl (N-methyl-d3) are not extensively published, its design inherently allows for such mechanistic investigations, making it a valuable tool for advancing our understanding of drug metabolism.
Properties
CAS No. |
1330180-66-9 |
|---|---|
Molecular Formula |
C17H15D3Cl3N |
Molecular Weight |
345.71 |
Purity |
95% by HPLC; 98% atom D |
Related CAS |
79617-99-5 (unlabelled) |
Synonyms |
(±)-trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-phthalemine HCl |
tag |
Sertraline Impurities |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation
Stereoselective Synthesis of the trans-Isomer
The synthesis of the trans-isomer of sertraline (B1200038) is intrinsically linked to the synthesis of the therapeutically active cis-isomer, as they are often produced as a mixture. The key precursor for both isomers is 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, commonly known as sertraline tetralone.
The stereochemistry of the final product is determined during the reduction of the intermediate imine, N-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine. While many synthetic routes are optimized to maximize the formation of the cis-isomer, the trans-isomer can be obtained through specific reaction conditions or isolated from cis-trans mixtures.
Reduction of the imine intermediate using metal hydrides such as sodium borohydride can lead to a mixture of cis and trans isomers google.com. The ratio of these isomers can be influenced by the choice of reducing agent and reaction conditions. While catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) often favors the cis isomer, certain conditions can yield substantial amounts of the trans isomer.
Isolation of the trans-isomer from the cis-isomer can be achieved through fractional crystallization of their salts, such as the hydrochloride salt google.com. This method exploits the differential solubility of the cis and trans diastereomeric salts in specific solvent systems. Additionally, chromatographic techniques like High-Performance Liquid Chromatography (HPLC) can be employed for the separation of the isomers nih.govnih.gov.
Deuterium (B1214612) Labeling Strategy: N-methyl-d3 Incorporation
The introduction of the three deuterium atoms onto the N-methyl group is a critical step in the synthesis of (±)-trans-Sertraline-d3 HCl. This is typically achieved through the use of a deuterated methylating agent.
A common and efficient method for the N-methylation is reductive amination. In this case, 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone can be reacted with methylamine-d3 hydrochloride in the presence of a reducing agent to directly form (±)-trans-Sertraline-d3 shoko-sc.co.jp. Another approach involves the N-methylation of (±)-trans-N-desmethyl-sertraline using a deuterated methylating agent such as iodomethane-d3 (CD3I) or dimethyl-d6 sulfate ((CD3)2SO4).
To ensure high isotopic purity, the deuterated methylating agent must have a high degree of deuterium incorporation. The efficiency of the N-methylation reaction is crucial to maximize the yield of the desired deuterated product and minimize the presence of unlabeled or partially labeled species. Reaction conditions such as temperature, solvent, and reaction time are optimized to drive the reaction to completion. The choice of base is also critical to deprotonate the secondary amine of the desmethyl precursor, facilitating its nucleophilic attack on the deuterated methylating agent.
Purification and Characterization of the Deuterated Compound
Following the synthesis and deuterium labeling, the crude (±)-trans-Sertraline-d3 HCl must be purified to remove any unreacted starting materials, reagents, and byproducts. The purified compound is then thoroughly characterized to confirm its identity, purity, and the extent of deuterium incorporation.
Purification is typically achieved using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating the deuterated trans-sertraline from other isomers and impurities . The choice of the stationary phase and mobile phase is critical for achieving optimal separation.
Characterization of the purified compound relies on a combination of spectroscopic methods:
Mass Spectrometry (MS) : Mass spectrometry is essential for confirming the molecular weight of the deuterated compound. The mass spectrum will show a molecular ion peak that is three mass units higher than that of the unlabeled trans-sertraline, confirming the incorporation of three deuterium atoms. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition.
Table 1: Spectroscopic Data for (±)-trans-Sertraline-d3 HCl
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Signals corresponding to the aromatic and aliphatic protons of the sertraline backbone. Absence or significant reduction of the N-methyl proton signal. |
| ²H NMR | A signal corresponding to the N-methyl-d3 group. |
| Mass Spec. | Molecular ion peak at m/z corresponding to C17H14D3Cl2N. |
Impurity Profiling and Isotopic Purity Assessment
Ensuring the purity of the final product is paramount. This involves identifying and quantifying any chemical and isotopic impurities.
Impurity Profiling : Potential impurities in the final product can arise from the starting materials, intermediates, or side reactions during the synthesis. Common impurities in sertraline synthesis include other stereoisomers (cis-sertraline) and byproducts from the various reaction steps. Gas Chromatography-Mass Spectrometry (GC-MS) and HPLC are the primary analytical techniques used for impurity profiling wjpsonline.com. A comprehensive impurity profile is established by comparing the analytical data of the synthesized compound with that of known reference standards.
Table 2: Potential Impurities in (±)-trans-Sertraline-d3 HCl Synthesis
| Impurity Name | Source | Analytical Detection Method |
|---|---|---|
| (±)-cis-Sertraline-d3 | Incomplete stereoselective synthesis or purification | HPLC, GC-MS |
| (±)-trans-Sertraline (unlabeled) | Incomplete deuteration | Mass Spectrometry |
| (±)-trans-N-desmethyl-sertraline | Incomplete N-methylation | HPLC, GC-MS |
Isotopic Purity Assessment : The isotopic purity of (±)-trans-Sertraline-d3 HCl is a critical parameter. It is defined as the percentage of the compound that contains the desired number of deuterium atoms. Mass spectrometry is the most direct method for determining isotopic purity nih.gov. By analyzing the relative intensities of the molecular ion peaks corresponding to the deuterated (d3), partially deuterated (d1, d2), and unlabeled (d0) species, the isotopic enrichment can be accurately calculated. Quantitative NMR (qNMR) can also be used to determine the level of deuteration by comparing the integral of the residual proton signal of the N-methyl group to other protons in the molecule.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| (±)-trans-Sertraline-d3 HCl (N-methyl-d3) |
| (±)-cis-Sertraline |
| 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone |
| N-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine |
| (±)-trans-N-desmethyl-sertraline |
| Iodomethane-d3 |
Advanced Analytical Methodologies and Applications
Role as an Internal Standard in Quantitative Analysis
In quantitative analysis, an internal standard is a substance that is added in a constant amount to samples, a calibration standard, and a control. (±)-trans-Sertraline-d3 HCl is an ideal internal standard for the quantification of sertraline (B1200038) in various biological matrices. sigmaaldrich.comcerilliant.com Its utility stems from its chemical and physical properties being nearly identical to the analyte, sertraline, yet it is distinguishable by its mass due to the presence of deuterium (B1214612) atoms. This ensures that it behaves similarly to the analyte during sample preparation, extraction, and analysis, thus compensating for any potential loss of analyte during these steps and for variations in instrument response. sigmaaldrich.comcerilliant.com
Mass Spectrometry (MS)-Based Quantification
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with chromatographic separation methods, it provides high sensitivity and selectivity for the quantification of drugs and their metabolites in complex matrices like blood, plasma, and tissues. cuny.edunih.gov
LC-MS/MS is a widely used technique for the quantification of sertraline in biological samples, and (±)-trans-Sertraline-d3 HCl is frequently employed as the internal standard. cuny.edunih.gov The development of a robust LC-MS/MS method involves the optimization of both the chromatographic separation and the mass spectrometric detection parameters.
In a typical LC-MS/MS method, sertraline and sertraline-d3 are first extracted from the biological matrix, often through protein precipitation or liquid-liquid extraction. nih.govnih.gov The extract is then injected into a liquid chromatograph for separation. The separated compounds are subsequently ionized, and the mass spectrometer is set to monitor specific precursor-to-product ion transitions in a process known as Multiple Reaction Monitoring (MRM). nih.govnih.gov
For sertraline, a common transition monitored is m/z 306.1 → 159.1. nih.gov For the internal standard, (±)-trans-Sertraline-d3 HCl, the transition is typically m/z 309.1 → 275.2. nih.gov The use of these specific transitions enhances the selectivity of the method, minimizing interference from other compounds in the matrix. nih.govnih.gov
The development and validation of these methods demonstrate linearity over a specific concentration range, with correlation coefficients (r) often exceeding 0.99. nih.gov Precision and accuracy are assessed at various concentration levels to ensure the reliability of the method. nih.gov
Table 1: Exemplary LC-MS/MS Method Parameters for Sertraline Quantification using Sertraline-d3 Internal Standard
| Parameter | Condition | Reference |
| Internal Standard | (±)-trans-Sertraline-d3 HCl | nih.gov |
| Chromatographic Column | Poroshell EC-C18 (3 × 100 mm, 2.7 µm) | nih.gov |
| Mobile Phase | Gradient elution with water (0.1% formic acid) and acetonitrile (B52724) | nih.gov |
| Flow Rate | 0.450 mL/min | nih.gov |
| Ionization Mode | Positive Ionization | nih.gov |
| Sertraline Transition | m/z 306.1 → 159.1 | nih.gov |
| Sertraline-d3 Transition | m/z 309.1 → 275.2 | nih.gov |
| Linearity Range (Sertraline) | 2.50–320 ng/mL | nih.gov |
| Correlation Coefficient (r) | ≥ 0.9992 | nih.gov |
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of sertraline. nih.gov For GC-MS analysis, derivatization of sertraline is often necessary to improve its volatility and thermal stability. nih.gov While less commonly detailed in recent literature for this specific deuterated standard, the principles of using a deuterated internal standard like (±)-trans-Sertraline-d3 HCl remain the same as in LC-MS/MS.
A GC-MS method for sertraline would involve extraction from the matrix, derivatization, and then injection into the GC-MS system. nih.gov The mass spectrometer would be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. nih.gov The use of a deuterated internal standard is crucial for accurate quantification, as it corrects for variability in the derivatization reaction and the injection process. nih.govcapes.gov.br
Research has shown that derivatization with agents like heptafluorobutyric anhydride (B1165640) (HFBA) can significantly increase the sensitivity of the assay. nih.gov A validated GC-MS method would demonstrate good linearity, precision, and accuracy over a defined concentration range. nih.gov
High-Resolution Accurate-Mass (HRAM) mass spectrometry, often utilizing Orbitrap technology, offers significant advantages for the analysis of complex samples. nih.govthermofisher.com HRAM provides very high mass resolution and mass accuracy, allowing for the differentiation of analytes from matrix interferences with very similar nominal masses. thermofisher.com
In the context of sertraline analysis, HRAM-MS can be used for both targeted quantification and non-targeted screening. When (±)-trans-Sertraline-d3 HCl is used as an internal standard, its exact mass is a key parameter. The molecular ion of sertraline-d3 corresponds to an m/z of 309.09991. nih.govresearchgate.net
A study analyzing sertraline residues in fish tissues utilized HRAM-MS in Parallel Reaction Monitoring (PRM) mode. nih.govresearchgate.net The transitions monitored were m/z 306.08108 → 275.03888 for sertraline and m/z 309.09991 → 275.03888 for the internal standard. nih.gov This high-resolution monitoring ensures a high degree of specificity and confidence in the identification and quantification of the analyte. nih.govresearchgate.net
Table 2: HRAM-MS Parameters for Sertraline Analysis
| Parameter | Value | Reference |
| Mass Spectrometer | Q-Exactive Orbitrap | nih.gov |
| Ionization Mode | Positive, Heated Electrospray Ionization (HESI) | nih.gov |
| Sertraline Molecular Ion (m/z) | 306.08108 | nih.govresearchgate.net |
| Sertraline-d3 Molecular Ion (m/z) | 309.09991 | nih.govresearchgate.net |
| Sertraline PRM Transition (m/z) | 306.08108 → 275.03888 | nih.gov |
| Sertraline-d3 PRM Transition (m/z) | 309.09991 → 275.03888 | nih.gov |
| Limit of Quantification (LOQ) | 0.1 ng/g | nih.gov |
Chromatographic Separation Techniques
The effectiveness of any MS-based quantification heavily relies on the preceding chromatographic separation. The goal is to separate the analyte and internal standard from other matrix components to reduce ion suppression or enhancement effects in the mass spectrometer.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common separation technique coupled with mass spectrometry for sertraline analysis. nih.govnih.govxjtu.edu.cn The optimization of an RP-HPLC method involves selecting the appropriate stationary phase (column), mobile phase composition, and flow rate to achieve a good separation in a reasonable analysis time.
Commonly used columns for sertraline analysis are C18 or C8 columns. nih.govnih.gov The mobile phase typically consists of a mixture of an aqueous component (often with a pH modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile or methanol (B129727). nih.govnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate compounds with different polarities. nih.gov
The optimization process aims to achieve a good peak shape, resolution from interfering peaks, and a stable retention time for both sertraline and its deuterated internal standard. nih.govxjtu.edu.cn While some HPLC methods are developed for content and purity analysis without an internal standard, the principles of optimizing the separation are directly applicable to methods that do incorporate (±)-trans-Sertraline-d3 HCl for quantitative purposes in complex matrices. nih.govnih.govxjtu.edu.cn
Sample Preparation Strategies for Diverse Research Matrices
The analysis of (±)-trans-Sertraline-d3 HCl in biological matrices such as plasma, serum, or tissue homogenates requires extensive sample cleanup to remove interfering substances. The choice of sample preparation technique is dictated by the nature of the matrix, the required sensitivity, and the analytical method being used.
Protein precipitation is a straightforward and rapid method for removing proteins from biological samples. It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the sample. This alters the solvent polarity, causing proteins to denature and precipitate. Following centrifugation, the supernatant containing the analyte of interest can be directly injected into the analytical instrument or subjected to further cleanup. While simple, PPT may result in a less clean extract compared to other techniques, potentially leading to matrix effects in mass spectrometry-based assays.
Solid-phase extraction is a more selective and efficient sample preparation technique that provides a cleaner extract than PPT. It utilizes a solid sorbent packed into a cartridge or well plate to isolate the analyte from the sample matrix. For a basic compound like sertraline, a cation-exchange SPE sorbent is often employed.
The general steps for SPE are as follows:
Conditioning: The sorbent is prepared by passing a solvent, typically methanol followed by water, through it.
Loading: The pre-treated sample is loaded onto the SPE cartridge.
Washing: Interfering substances are removed by washing the cartridge with a specific solvent or buffer.
Elution: The analyte of interest is eluted from the sorbent using a different solvent, often containing an organic modifier and sometimes an acid or base to disrupt the analyte-sorbent interaction.
This method effectively removes salts, proteins, and other endogenous components, leading to improved assay sensitivity and robustness.
Liquid-liquid extraction is a classic sample preparation technique based on the differential solubility of the analyte in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent. For sertraline, which is a basic compound, the pH of the aqueous phase is adjusted to a basic pH (e.g., pH 9-11) to ensure it is in its neutral, un-ionized form. This increases its solubility in a non-polar organic solvent like hexane, ethyl acetate, or methyl tert-butyl ether (MTBE).
The sample is vortexed with the extraction solvent, and after phase separation (often aided by centrifugation), the organic layer containing the analyte is collected. The solvent is then evaporated, and the residue is reconstituted in a solvent compatible with the analytical instrument. LLE can provide very clean extracts but is often more labor-intensive and uses larger volumes of organic solvents compared to SPE.
Bioanalytical Method Validation for Research Purposes
For research applications, it is essential to validate the bioanalytical method to ensure the reliability and accuracy of the generated data. This involves assessing several key parameters.
Linearity and Calibration Range Determination
Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte in the sample. The calibration range is the range of concentrations over which the method is linear, accurate, and precise.
To determine linearity, a series of calibration standards are prepared by spiking a blank biological matrix with known concentrations of (±)-trans-Sertraline-d3 HCl. These standards are then analyzed, and a calibration curve is constructed by plotting the instrument response (e.g., peak area ratio of the analyte to an internal standard) against the nominal concentration.
The relationship between concentration and response is typically evaluated using a linear regression model. A successful validation will demonstrate a high correlation coefficient (r²) value, typically greater than 0.99. The calibration range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).
| Parameter | Typical Acceptance Criteria | Example Finding |
| Calibration Model | Linear, weighted (e.g., 1/x or 1/x²) | y = 0.025x + 0.001 |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.998 |
| Calibration Range | e.g., 1 - 1000 ng/mL | 0.5 - 500 ng/mL |
| LLOQ Accuracy & Precision | Within ±20% of nominal | Accuracy: 105%, Precision: 8% |
| ULOQ Accuracy & Precision | Within ±15% of nominal | Accuracy: 97%, Precision: 5% |
This table presents typical validation parameters and example findings for a bioanalytical method. Specific values will vary depending on the study and instrumentation.
Accuracy and Precision Assessments
The primary role of (±)-trans-Sertraline-d3 HCl is to ensure the accuracy and precision of the quantification of sertraline. The performance of an analytical method is directly reflective of the reliability of its internal standard. In validated LC-MS/MS methods for the simultaneous quantification of sertraline and its metabolite, N-desmethylsertraline, in human plasma, excellent accuracy and precision have been demonstrated. researchgate.net For instance, intra- and inter-assay precisions, measured as the coefficient of variation (%CV), have been reported to be between 2.2% and 12.2%. researchgate.net The accuracy, expressed as the percentage of the nominal concentration, ranged from 92.0% to 111.7%. researchgate.net Such high levels of accuracy and precision in analyte measurement are achievable because the deuterated internal standard reliably tracks and corrects for analytical variability. researchgate.netcuny.edu
Table 1: Representative Accuracy and Precision Data for Sertraline Quantification Using Sertraline-d3 IS
Data represents the performance for the analyte (sertraline) enabled by the use of its deuterated internal standard.
| Quality Control Level | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy Range (%) |
| LLOQ (Lower Limit of Quantitation) | ≤ 12.2% | ≤ 12.2% | 84.3% - 106.0% |
| Low (QCL) | ≤ 8.5% | ≤ 8.5% | 97.7% - 111.7% |
| Medium (QCM) | ≤ 8.5% | ≤ 8.5% | 97.7% - 111.7% |
| High (QCH) | ≤ 8.5% | ≤ 8.5% | 97.7% - 111.7% |
Source: Based on findings from reference researchgate.net.
Extraction Recovery and Process Efficiency Evaluation
The ability to efficiently extract the analyte and the internal standard from a complex biological matrix is critical for a reliable bioanalytical method. The extraction recovery of (±)-trans-Sertraline-d3 HCl is expected to be consistent and comparable to that of sertraline. Studies have demonstrated high and consistent recovery for methods utilizing this internal standard. For example, a simple protein precipitation method yielded a mean percentage recovery for sertraline of 94.2%, with a process efficiency of 87.9%. researchgate.net The consistency of the internal standard's recovery is paramount for the accuracy of these results. Other methods have also reported high recovery rates, often exceeding 90%. researchgate.net
Table 2: Extraction Recovery and Process Efficiency
Data for sertraline quantified using (±)-trans-Sertraline-d3 HCl as an internal standard.
| Analyte | Quality Control Level | Mean Extraction Recovery (%) | Mean Process Efficiency (%) |
| Sertraline | Low, Medium, High | 94.2 | 87.9 |
Source: Based on findings from reference researchgate.net.
Matrix Effect Analysis and Mitigation
The matrix effect—the alteration of ionization efficiency by co-eluting substances from the sample matrix—is a significant challenge in LC-MS/MS analysis. mdpi.com A key advantage of using a stable isotope-labeled internal standard like (±)-trans-Sertraline-d3 HCl is its ability to effectively compensate for such matrix effects. mdpi.com Since the internal standard has nearly identical physicochemical properties and retention time to the analyte, it experiences the same degree of ion suppression or enhancement. mdpi.com Research confirms that while matrix effects may be present, they are effectively compensated for by the addition of the deuterated internal standard. mdpi.com The coefficient of variation (CV) of the internal standard-normalized matrix factor has been shown to not exceed 15%, meeting regulatory guidelines. mdpi.com
Stability Studies of (±)-trans-Sertraline-d3 HCl (N-methyl-d3) in Research Matrices
Ensuring the stability of an internal standard under various storage and handling conditions is fundamental to the integrity of clinical and research data. (±)-trans-Sertraline-d3 HCl, along with its target analyte, has been subjected to rigorous stability evaluations in biological matrices like human plasma. mdpi.comnih.gov
Short-Term and Long-Term Storage Stability
The compound has demonstrated robust stability under typical laboratory conditions. For short-term, or benchtop, stability, (±)-trans-Sertraline-d3 HCl is considered stable in human plasma for at least 3 hours at room temperature. mdpi.com For long-term storage, it remains stable for extended periods when stored at low temperatures. Studies confirm its stability in human plasma for at least 28 days at -80°C and for 30 days at -70°C, with relative errors in measurement remaining within acceptable limits (e.g., -2.1% to 2.9%). researchgate.netnih.gov
Freeze-Thaw Stability
Samples in research settings are often subjected to multiple freeze-thaw cycles. It is therefore essential that the internal standard does not degrade under these conditions. (±)-trans-Sertraline-d3 HCl has been shown to be stable through at least three freeze-thaw cycles when stored at -20°C or -80°C. researchgate.netmdpi.com The accuracy and precision of measurements after these cycles remain within the acceptable validation limits, with reported relative errors as low as 3.1% to 3.9%. nih.gov
Post-Preparative Stability in Autosampler
After extraction and preparation, samples may reside in an autosampler for a significant duration before injection into the LC-MS/MS system. The stability of the processed sample is therefore critical. (±)-trans-Sertraline-d3 HCl has proven to be stable in the final extract for at least 48 hours when kept in an autosampler at 4°C. mdpi.com This ensures that results are not compromised by degradation during an analytical run, with reported relative errors for the analyte staying between 1.9% and 3.5%. nih.gov
Table 3: Summary of Stability Assessment for Methods Using (±)-trans-Sertraline-d3 HCl
Data reflects the stability of the analyte/internal standard system under various conditions.
| Stability Condition | Duration / Cycles | Storage Temperature | Result / Relative Error (%) |
| Short-Term (Benchtop) | 3 hours | Room Temperature | Stable |
| Long-Term | 28-30 days | -70°C / -80°C | Stable (-2.1% to +2.9%) |
| Freeze-Thaw | 3 Cycles | -20°C / -80°C | Stable (+3.1% to +3.9%) |
| Post-Preparative (Autosampler) | 48 hours | 4°C | Stable (+1.9% to +3.5%) |
Source: Based on findings from references researchgate.netmdpi.comnih.gov.
Metabolic Fate Research Applications
In Vitro Metabolism Studies Using Microsomal and Recombinant Enzyme Systems
In vitro systems, such as human liver microsomes and cDNA-expressed recombinant enzymes, are fundamental in drug metabolism research. researchgate.net These systems allow for the investigation of metabolic pathways and enzyme kinetics in a controlled environment. The use of (±)-trans-Sertraline-d3 HCl as an internal standard is instrumental in these assays to accurately measure the depletion of the parent drug (sertraline) and the formation of its metabolites.
The metabolism of sertraline (B1200038) is extensive and involves several key pathways that have been elucidated through in vitro studies. nih.govnih.gov
N-demethylation: The principal metabolic pathway for sertraline is N-demethylation, which leads to the formation of its major metabolite, N-desmethylsertraline. nih.govmdpi.com This metabolite is substantially less potent as a serotonin (B10506) reuptake inhibitor, and its contribution to the clinical effects of sertraline is considered negligible. mdpi.comwikipedia.org
Oxidative Deamination: Another, less prominent, oxidative pathway is the deamination of sertraline to a ketone metabolite. nih.govpharmgkb.org The intrinsic clearance for this pathway is approximately 20-fold lower than for N-demethylation. nih.gov
Glucuronidation: Sertraline also undergoes direct conjugation via glucuronidation. nih.gov Specifically, it forms an N-carbamoyl glucuronide, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov
Enzyme kinetics studies determine the affinity (K_m, Michaelis constant) of an enzyme for its substrate and the maximum rate (V_max) of the reaction. wisc.edu This data is crucial for predicting how a drug will be metabolized in the body. For sertraline, kinetic parameters have been determined in human liver microsomes for its primary metabolic pathways. nih.gov
Interactive Table: Michaelis-Menten Kinetic Parameters for Sertraline Metabolism in Human Liver Microsomes You can filter and sort this table to compare the kinetic values for different metabolic pathways.
| Metabolic Pathway | Enzyme System | Apparent K_m (μM) | Apparent V_max (nmol/min/mg protein) | Intrinsic Clearance (V_max/K_m) (μL/min/mg protein) |
| N-demethylation | Cytochrome P450 | 98 nih.gov | 0.45 ± 0.03 nih.gov | 25.2 ± 4.3 nih.gov |
| Oxidative Deamination | Cytochrome P450 | 114 nih.gov | Not specified | ~1.26 (calculated) |
| N-carbamoyl Glucuronidation | UGTs | 50 nih.gov | Not specified | Not specified |
| N-demethylation (Alternate Study) | Cytochrome P450 | 18.1 ± 2.0 nih.gov | Not specified | Not specified |
Note: Data is compiled from multiple studies and may reflect different experimental conditions. The intrinsic clearance for deamination was estimated based on the reported 20-fold lower clearance compared to N-demethylation.
Studies using recombinant human P450 isoforms and selective chemical inhibitors have identified the following key enzymes in sertraline's N-demethylation:
CYP2B6: Contributes the most significantly to N-demethylation. nih.govwikipedia.org
CYP2C19: Plays a major role in sertraline metabolism. wikipedia.orgnih.gov Patients who are poor metabolizers for CYP2C19 show increased exposure to sertraline. nih.gov
CYP2C9: Contributes to N-demethylation. nih.govnih.gov
CYP3A4: Involved in both N-demethylation and oxidative deamination. nih.govnih.gov
CYP2D6: Contributes to N-demethylation, although sertraline is also a moderate inhibitor of this enzyme. nih.govnih.govwikipedia.org
Oxidative deamination is primarily mediated by CYP3A4 and CYP2C19. nih.gov
Interactive Table: Estimated Contributions of CYP Isoforms to Sertraline N-demethylation This table shows the estimated percentage contribution of various CYP enzymes to the primary metabolic pathway of sertraline.
| CYP Isoform | Estimated Contribution (%) |
| CYP2D6 | 35 nih.gov |
| CYP2C9 | 29 nih.gov |
| CYP2B6 | 14 nih.gov |
| CYP2C19 | 13 nih.gov |
| CYP3A4 | 9 nih.gov |
Note: These estimations are based on the relative activity and abundance of the enzymes in pooled human liver microsomes and can vary between individuals. nih.gov
In addition to the CYP450 family, other enzyme systems are also involved in the metabolism of sertraline.
Monoamine Oxidases (MAO): Purified human MAO-A and MAO-B can both catalyze the oxidative deamination of sertraline. nih.gov Their K_m values are comparable (230-270 μM), though MAO-B catalyzes the reaction about three times faster than MAO-A. nih.gov
UDP-glucuronosyltransferases (UGTs): The formation of sertraline N-carbamoyl glucuronide is catalyzed by UGT enzymes, with recombinant human UGT2B7 showing the highest rate of activity for this conjugation reaction. nih.gov
Isotope Tracing and Deuterium (B1214612) Kinetic Isotope Effect (KIE) Studies
The deuterium atoms on the N-methyl group of (±)-trans-Sertraline-d3 HCl make it a valuable tool for more than just quantification. It can be used for isotope tracing and to study the kinetic isotope effect (KIE). The KIE is a phenomenon where replacing an atom with a heavier isotope (like hydrogen with deuterium) can slow down a chemical reaction if the bond to that atom is broken in the rate-determining step. portico.orgwikipedia.org This occurs because the heavier C-D bond has a lower zero-point vibrational energy than a C-H bond, requiring more energy to break. portico.orgwikipedia.org
For sertraline, the primary metabolic pathway is N-demethylation, which involves the cleavage of a C-H bond on the methyl group. mdpi.com Using (±)-trans-Sertraline-d3 HCl, where these hydrogens are replaced with deuterium, can slow this metabolic step. Studying the magnitude of this KIE provides insight into the reaction mechanism and the transition state of the enzymatic reaction. A significant KIE (where the deuterated compound is metabolized slower than the non-deuterated one) would confirm that the C-H bond cleavage is a rate-limiting part of the N-demethylation process catalyzed by CYP enzymes.
In preclinical animal models, such as rats and dogs, stable isotope-labeled compounds like (±)-trans-Sertraline-d3 HCl are used to trace the metabolic fate of a drug. dntb.gov.ua By administering the deuterated compound, researchers can easily distinguish the drug and its metabolites from endogenous compounds in blood, urine, feces, and tissue samples using mass spectrometry. This allows for a clear and unambiguous mapping of metabolic pathways, determination of excretion routes, and identification of unique or species-specific metabolites in a complex biological matrix. nih.govnih.gov This process is essential for understanding the complete disposition of a drug before it is tested in humans.
Investigating Rate-Limiting Steps in Sertraline Metabolism
The primary metabolic pathway for sertraline is N-demethylation, which leads to the formation of its main metabolite, desmethylsertraline. nih.gov This reaction is catalyzed by several cytochrome P450 (CYP) enzymes. nih.gov By comparing the rate of N-demethylation of sertraline with that of (±)-trans-Sertraline-d3 HCl (N-methyl-d3) , researchers can investigate whether the cleavage of the N-methyl group is a rate-limiting step in its metabolism.
Preclinical Metabolite Identification and Quantification
In preclinical studies, typically conducted in animal models, (±)-trans-Sertraline-d3 HCl (N-methyl-d3) is instrumental in the identification and quantification of metabolites. These studies are essential for building a comprehensive picture of the drug's disposition before it is administered to humans.
Isolation and Structural Elucidation of Deuterated Metabolites
The use of a deuterated parent compound simplifies the process of identifying its metabolites in complex biological samples like plasma, urine, or liver microsomes. When analyzing samples using techniques like liquid chromatography-mass spectrometry (LC-MS), the deuterated metabolites will have a distinct mass signature (a mass shift of +3 atomic mass units) compared to the endogenous molecules and metabolites of any co-administered non-deuterated sertraline.
This mass difference acts as a clear and specific marker, facilitating the isolation of these metabolites from a complex biological matrix. Once isolated, techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry can be used for their structural elucidation, confirming the exact site of metabolic modification.
Quantitative Analysis of Metabolite Formation and Clearance
The distinct mass of (±)-trans-Sertraline-d3 HCl (N-methyl-d3) and its metabolites allows for precise and accurate quantification using isotope dilution mass spectrometry. In this method, a known amount of the deuterated compound is used as an internal standard for the quantification of the non-deuterated drug and its metabolites, or vice versa.
This approach is considered the gold standard for quantitative bioanalysis due to its high precision and accuracy. It allows for the detailed characterization of the pharmacokinetics of both the parent drug and its metabolites, including their rates of formation and clearance. The following table illustrates a hypothetical quantitative analysis of sertraline and its deuterated metabolite in a preclinical study.
| Analyte | Concentration (ng/mL) in Plasma at 4 hours |
| Sertraline | 85.2 |
| desmethylsertraline | 25.6 |
| (±)-trans-Sertraline-d3 | 92.5 |
| desmethyl-sertraline-d3 | 18.3 |
This table is for illustrative purposes and does not represent actual experimental data.
The data from such quantitative studies are vital for constructing pharmacokinetic models that can predict the drug's behavior in humans, ultimately informing dosing regimens and safety assessments.
Pharmacokinetic Research Applications in Preclinical Models
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies (Non-Clinical)
Non-clinical ADME studies are fundamental to understanding how a substance moves through and is processed by an organism. In rats and dogs, sertraline (B1200038) is extensively metabolized before it is excreted. nih.gov Key initial metabolic pathways include N-demethylation, N-hydroxylation, oxidative deamination, and the glucuronidation of sertraline carbamic acid. nih.gov The primary metabolite, N-desmethylsertraline, is significantly less potent in its ability to inhibit serotonin (B10506) uptake. nih.govnih.gov Bile has been identified as the main route of elimination in both rat and dog models. nih.gov In radiolabeled studies with male subjects, approximately 40-45% of the administered radioactivity was recovered in feces, which included 12-14% of unchanged sertraline. fda.gov
Assessment of Tissue Distribution in Animal Models (e.g., fish tissue analysis)
The distribution of sertraline into various tissues has been a focus of environmental and toxicological research, particularly in aquatic species, due to the detection of antidepressants in waterways. cas.cz Studies using rainbow trout (Oncorhynchus mykiss) have shown that sertraline accumulates in specific tissues after exposure.
Research involving the artificial exposure of rainbow trout to sertraline in their feed for one month found residues of the compound in the liver, kidney, and brain. cas.cznih.gov Notably, sertraline residues were not detected in the muscle tissue of the exposed fish, a favorable finding from the perspective of human consumption of fish. cas.cznih.gov The liver and kidney were identified as the primary storage tissues. cas.cz In the highest exposure group, the average concentration of sertraline in the liver was 3.75 ng/g, while the kidney and brain had average values of 2.32 ng/g and 0.35 ng/g, respectively. cas.cz
Another study focusing on fish from the Niagara River, which connects Lake Erie and Lake Ontario, detected high concentrations of sertraline and its metabolite, norsertraline, in the brain tissue of 10 different fish species. sciencedaily.com The highest concentration was found in a rock bass, which contained approximately 400 nanograms of norsertraline per gram of brain tissue. sciencedaily.com In several fish species, including smallmouth bass and walleye, sertraline concentrations in the brain were estimated to be over 20 times higher than the levels found in the river water, with the metabolite norsertraline reaching concentrations hundreds of times higher. sciencedaily.com
| Tissue | Average Concentration (ng/g) | Concentration Range (ng/g) | Reference |
|---|---|---|---|
| Liver | 3.75 | 1.24 - 6.62 | cas.cz |
| Kidney | 2.32 | 1.24 - 4.62 | cas.cz |
| Brain | 0.35 | 0.27 - 0.57 | cas.cz |
| Muscle | Not Detected | N/A | cas.cz |
Evaluation of Transport Across Biological Barriers (e.g., blood-brain barrier models)
The ability of a drug to cross the blood-brain barrier (BBB) is critical for its efficacy in treating central nervous system disorders. Sertraline's lipophilic nature allows it to readily cross this barrier, a characteristic demonstrated in in-vitro models using rodent cells. nih.gov In rats, the concentration of sertraline in the brain has been found to be more than 40 times higher than in plasma, indicating extensive distribution into the central nervous system. nih.gov
However, transport is also modulated by active efflux mechanisms. Both sertraline and its metabolite, desmethylsertraline, are substrates for P-glycoprotein (P-gp), an efflux transporter in the BBB that actively pumps substances out of the brain. nih.govnih.gov In-vitro studies have shown that sertraline can rapidly and potently inhibit P-gp function in brain endothelial cells. nih.gov Further in-vivo research in mice demonstrated a complex, biphasic effect; brain accumulation of a P-gp substrate was increased 5 minutes after sertraline treatment but was reduced after 60 minutes, suggesting a dynamic interaction with this key barrier protein. nih.gov Additionally, an in-vitro study examining the interaction between sertraline and the antiretroviral drug dolutegravir (B560016) found that the combination of the two drugs could decrease the integrity of the BBB by reducing transendothelial electrical resistance. nih.gov
Preclinical Pharmacokinetic Modeling and Simulation
Pharmacokinetic modeling uses data from non-clinical studies to simulate and predict a drug's behavior in the body. This is essential for determining key parameters that guide further development. For sertraline, preclinical models in rats and dogs have been crucial for establishing its pharmacokinetic profile. nih.gov
Half-Life and Clearance Determinations in Animal Species
The half-life of a drug is the time it takes for its concentration in the plasma to reduce by half, while clearance is the rate at which the drug is removed from the body. In studies involving rats and dogs, the metabolic clearance of sertraline was found to be greater than 35 mL of blood/min/kg in both species. nih.gov Another study in rats determined the plasma half-life of sertraline to be 25 hours. acs.org
Volume of Distribution Assessment
The volume of distribution (Vd) is a theoretical volume that represents the extent of a drug's distribution in the body's tissues compared to the plasma. A large Vd indicates that the drug is not confined to the blood but is distributed extensively into other tissues. Sertraline exhibits a large volume of distribution, estimated to be approximately 25 L/kg in both rats and dogs. nih.gov This high Vd is consistent with findings of high tissue concentrations, particularly in the brain. nih.gov
Bioavailability Studies (Non-Clinical)
Bioavailability refers to the fraction of an administered dose of an unchanged drug that reaches the systemic circulation. In rats and dogs, sertraline undergoes significant first-pass metabolism after oral administration, which reduces its bioavailability. nih.gov A study in rats reported that after oral administration, sertraline is readily absorbed from the gastrointestinal tract with a bioavailability of approximately 80%. acs.org
| Parameter | Species | Value | Reference |
|---|---|---|---|
| Metabolic Clearance | Rat, Dog | > 35 mL/min/kg | nih.gov |
| Half-Life (t1/2) | Rat | 25 hours | acs.org |
| Volume of Distribution (Vd) | Rat, Dog | ~25 L/kg | nih.gov |
| Bioavailability (Oral) | Rat | ~80% | acs.org |
Investigation of Drug-Drug Interactions (DDIs) in Preclinical Systems
The use of isotopically labeled compounds, such as (±)-trans-Sertraline-d3 HCl (N-methyl-d3), is fundamental in preclinical pharmacokinetic research. This stable isotope-labeled version of sertraline serves as an ideal internal standard for quantitative bioanalytical methods, allowing for precise measurement of the parent drug, sertraline, in complex biological matrices. Such studies are crucial for elucidating the mechanisms behind drug-drug interactions (DDIs). Preclinical DDI studies investigate how a drug's metabolism and transport can be altered by co-administered substances, with a primary focus on its interactions with drug-metabolizing enzymes and transporter proteins.
Inhibition and Induction of Drug-Metabolizing Enzymes by Sertraline
Sertraline undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. droracle.ai In vitro and preclinical animal models have been instrumental in characterizing sertraline's potential to both inhibit and induce these critical enzymes.
Preclinical toxicology studies in rats, mice, and dogs have identified the liver as a target organ for sertraline's effects. nih.govnih.gov Observations in these models included findings consistent with the induction of hepatic xenobiotic-metabolizing enzymes. nih.govnih.gov This induction was associated with hepatomegaly (enlarged liver), hepatocellular hypertrophy (increase in the size of liver cells), and proliferation of the smooth endoplasmic reticulum, the cellular site of many CYP enzymes. nih.gov
Beyond being a substrate, sertraline has also been shown to be an inhibitor of certain CYP enzymes. It is recognized as an inhibitor of CYP2D6, which can reduce the clearance and potentiate the effects of other drugs metabolized by this pathway, such as the antidepressants imipramine (B1671792) and desipramine. clinpgx.orgnih.gov Furthermore, research has indicated that sertraline can inhibit CYP2C19. clinpgx.org Studies have also revealed a time-dependent inhibition of CYP3A4 by sertraline, where the enzyme is inactivated following the metabolism of sertraline, potentially through the formation of a metabolic intermediate complex. clinpgx.org
The table below summarizes preclinical findings on sertraline's interaction with various CYP450 enzymes.
Table 1: Summary of Sertraline's Interaction with Cytochrome P450 (CYP) Enzymes in Preclinical Models
| Enzyme | Interaction Type | Observed Effect in Preclinical Models | Citation(s) |
|---|---|---|---|
| CYP2D6 | Inhibition | Reduces clearance of CYP2D6 substrates (e.g., desipramine, imipramine). | clinpgx.orgnih.gov |
| Metabolism | Minor contributor to sertraline N-demethylation. | drugbank.com | |
| CYP2C19 | Inhibition | Found to inhibit S-mephenytoin 4'hydroxylation. | clinpgx.org |
| Metabolism | Contributes to sertraline N-demethylation. | drugbank.com | |
| CYP2B6 | Metabolism | Major contributor to sertraline N-demethylation. | drugbank.comfrontiersin.org |
| CYP3A4 | Time-Dependent Inhibition | Inactivation of the enzyme following sertraline metabolism in human liver microsomes. | clinpgx.org |
| Metabolism | Contributes to sertraline N-demethylation. | drugbank.com | |
| CYP2C9 | Metabolism | Contributes to sertraline N-demethylation. | drugbank.com |
| General | Induction | Observed hepatic enzyme induction in mice, rats, and dogs (e.g., hepatomegaly). | nih.govnih.gov |
Impact on Transporter Activity (e.g., P-glycoprotein)
P-glycoprotein (P-gp), an efflux transporter encoded by the ABCB1 gene, is highly expressed at critical biological barriers, including the blood-brain barrier (BBB) and blood-testes barrier (BTB). nih.govplos.org It actively pumps a wide range of xenobiotics out of protected tissues, thereby limiting their accumulation. Preclinical research has shown that sertraline can significantly modulate P-gp activity. nih.govresearchgate.net
In vitro studies using brain endothelial cells demonstrated that sertraline is a rapid and potent inhibitor of P-gp function. nih.govplos.org This inhibitory effect was comparable to that of verapamil, a well-known P-gp inhibitor. plos.org
In vivo preclinical studies in mice have revealed a more complex, biphasic interaction between sertraline and P-gp at the BBB and BTB. nih.gov To investigate this, researchers co-administered sertraline with [³H]digoxin, a known P-gp substrate. The accumulation of [³H]digoxin in the brain and testes was measured at different time points as an indicator of P-gp activity. The results showed an initial inhibition of P-gp, followed by a period of increased activity, and then a subsequent return to inhibition. nih.govplos.org Specifically, brain accumulation of digoxin (B3395198) was increased 5 minutes after sertraline administration (indicating P-gp inhibition), reduced at 60 minutes (indicating P-gp stimulation), and elevated again at 240 minutes (indicating renewed inhibition). nih.govplos.org This suggests a dynamic and time-dependent modulation of P-gp function by sertraline in vivo.
This effect also appears to be tissue-specific. For instance, in pregnant mice, sertraline administration led to P-gp inhibition at the maternal and fetal BBB but increased P-gp activity at the placental barrier. plos.orgresearchgate.net
Table 2: In Vivo Effect of Sertraline on P-glycoprotein (P-gp) Activity at the Blood-Brain Barrier (BBB) in Mice
| Time Point Post-Sertraline Administration | [³H]Digoxin Accumulation in Brain (Compared to Control) | Implied P-gp Activity | Citation(s) |
|---|---|---|---|
| 5 minutes | Increased | Inhibition | nih.govplos.org |
| 60 minutes | Decreased | Stimulation | nih.govplos.org |
Pharmacodynamic Research Applications at Molecular and Cellular Levels
Molecular Target Binding and Interaction Studies
Serotonin (B10506) Transporter (SERT) Binding Affinity Measurements
Sertraline's primary mechanism of action is the selective inhibition of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft. drugbank.com This inhibition leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission. Binding affinity studies are crucial to understanding the potency and specificity of this interaction.
(±)-trans-Sertraline-d3 HCl is instrumental in competitive binding assays to determine the binding affinity of sertraline (B1200038) for SERT. In these assays, the displacement of a radiolabeled ligand from SERT by increasing concentrations of sertraline is measured. The use of the deuterated standard allows for accurate quantification of the unlabeled sertraline.
Research has shown that sertraline exhibits high affinity for SERT. For instance, one study reported an IC50 value of 70 nM for the inhibition of monoamine uptake by SERT. caymanchem.com Another study found Ki values of sertraline at the serotonin transporter (SERT) to be 0.29 nM. wikipedia.org The dose corresponding to 50% of maximal SERT occupancy (ED50) for sertraline has been reported to be 9.1 mg. nih.gov
| Parameter | Value | Reference |
|---|---|---|
| IC50 (Monoamine Uptake Inhibition) | 70 nM | caymanchem.com |
| Ki (SERT Binding) | 0.29 nM | wikipedia.org |
| ED50 (SERT Occupancy) | 9.1 mg | nih.gov |
Selectivity Profiling Against Other Monoamine Transporters
While sertraline is highly selective for SERT, it is also important to characterize its binding affinity for other monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT), to understand its full pharmacological profile. wikipedia.orgnih.gov (±)-trans-Sertraline-d3 HCl is used in a similar manner in competitive binding assays for these transporters.
Studies have demonstrated that sertraline has a significantly lower affinity for NET and DAT compared to SERT, confirming its selectivity. For example, reported IC50 values for NET and DAT are 520 nM and 720 nM, respectively, which are substantially higher than the IC50 for SERT. caymanchem.com Another study reported Ki values of 420 nM for NET and 25 nM for DAT. wikipedia.org This selectivity is a key factor in its therapeutic efficacy and side-effect profile. nih.gov
| Transporter | IC50 (nM) | Ki (nM) | Reference |
|---|---|---|---|
| SERT | 70 | 0.29 | caymanchem.comwikipedia.org |
| NET | 520 | 420 | caymanchem.comwikipedia.org |
| DAT | 720 | 25 | caymanchem.comwikipedia.org |
In Vitro Receptor Assays and Enzyme Activity Modulation
Beyond its primary action on monoamine transporters, sertraline has been investigated for its effects on various other receptors and enzymes. (±)-trans-Sertraline-d3 HCl facilitates the accurate measurement of sertraline concentrations in these in vitro assays.
Recent research has explored the multi-target modulatory effects of sertraline. One study investigated its potential as an inhibitor of several enzymes implicated in Alzheimer's disease, including acetylcholinesterase (AChE), cyclooxygenase-2 (COX-2), β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), and glycogen synthase kinase 3β (GSK-3β). nih.gov The results indicated that sertraline could significantly decrease the levels of these enzymes in vivo. nih.gov Another study showed that sertraline can inhibit dynamin GTPase activity, which is involved in endocytosis. nih.gov
Mechanistic Investigations of Cellular Responses
(±)-trans-Sertraline-d3 HCl is essential for studies that delve into the downstream cellular effects of sertraline's interaction with its molecular targets. These investigations often involve cell culture models to elucidate the mechanisms underlying its therapeutic and other biological activities.
Studies in Cell Culture Models (e.g., Vero cells)
Vero cells, a lineage of kidney epithelial cells from an African green monkey, are a common model in virology and toxicology research. In the context of sertraline research, these cells have been used to study its antiviral properties. One study demonstrated that sertraline prevents the activation of acid sphingomyelinase and subsequent ceramide release induced by viral particles in Vero cells, an effect that could be overcome with the application of exogenous ceramide. caymanchem.com
Enzyme Inhibition Assays (e.g., SHMT inhibition)
Recent studies have repurposed sertraline as an inhibitor of serine hydroxymethyltransferase (SHMT), an enzyme involved in serine/glycine synthesis, which is a metabolic pathway often hijacked by cancer cells. nih.govnih.govbiorxiv.org Isotope tracer metabolomics and enzymatic assays have revealed that sertraline acts as a dual SHMT1/2 inhibitor. nih.gov This inhibition can suppress the growth of breast tumors that are addicted to serine/glycine synthesis. nih.govnih.govbiorxiv.org The use of (±)-trans-Sertraline-d3 HCl in such studies ensures the precise quantification of sertraline's concentration-dependent effects on enzyme activity and cellular metabolism.
Role As a Certified Reference Material and Research Standard
Standardization of Analytical Methods in Research Laboratories
The standardization of analytical methods is paramount in research to ensure the validity and comparability of results. (±)-trans-Sertraline-d3 HCl, as a certified reference material, plays a pivotal role in this process. cerilliant.comcaymanchem.com CRMs are manufactured and tested to meet stringent international standards, such as ISO 17034, ensuring their quality and metrological traceability. cerilliant.comcaymanchem.comlgcstandards.com
In the development and validation of analytical methods for sertraline (B1200038), this deuterated standard is indispensable. For instance, in a study developing a sensitive LC-MS/MS method for the simultaneous quantification of sertraline and its metabolite, N-desmethylsertraline, in human plasma, a deuterated internal standard (sertraline-d3) was utilized. nih.gov The use of such a standard allows for the establishment of robust calibration curves and the determination of key validation parameters, including precision and accuracy. nih.gov The intra- and inter-assay precision for both analytes in this study ranged from 2.2% to 12.2%, with accuracies between 92.0% and 111.7%, demonstrating the reliability conferred by the internal standard. nih.gov
The properties of (±)-trans-Sertraline-d3 HCl make it an ideal tool for standardizing these methods. Its chemical behavior is nearly identical to the unlabeled sertraline, ensuring it behaves similarly during sample preparation and analysis, yet its different mass allows for clear differentiation by the mass spectrometer.
Table 1: Physicochemical Properties of (±)-trans-Sertraline-d3 HCl (N-methyl-d3)
| Property | Value |
| Chemical Formula | C₁₇H₁₄D₃Cl₂N · HCl |
| Molecular Weight | 345.71 g/mol |
| CAS Number | 1330180-66-9 |
| Unlabeled CAS Number | 79617-99-5 |
| Purity | >95% (HPLC) |
| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₃) |
Note: Data sourced from multiple supplier specifications. caymanchem.comlgcstandards.comcdnisotopes.com
Quality Control and Assay Development in Academic Research
In academic research, particularly in fields like pharmacology and clinical chemistry, the accurate quantification of drugs is essential. (±)-trans-Sertraline-d3 HCl is a vital tool for quality control (QC) and assay development in studies involving sertraline. lgcstandards.comsynzeal.com Its use helps to ensure that the analytical methods developed are sensitive, specific, and reproducible. researchgate.netnih.gov
A study on the development of a novel HPLC method for the determination of sertraline in pharmaceutical products highlights the importance of such validated methods for quality control. researchgate.net While this particular study did not use the deuterated standard, it underscores the necessity of accurate and precise methods for which (±)-trans-Sertraline-d3 HCl is ideally suited as an internal standard in more advanced LC-MS/MS based quality control procedures. The use of stable isotope-labeled standards is considered the gold standard in quantitative bioanalysis using mass spectrometry. metsol.com
Ensuring Comparability and Reproducibility of Research Findings
The ability to compare and reproduce research findings from different laboratories is a cornerstone of scientific progress. The use of certified reference materials like (±)-trans-Sertraline-d3 HCl is fundamental to achieving this. cdnisotopes.com By using a common, well-characterized standard, researchers in different locations can calibrate their instruments and methods to a common reference point. This minimizes inter-laboratory variability and ensures that results are comparable, regardless of where the analysis was performed.
The inherent variability of mass spectrometry detection can be mitigated by the use of stable isotopically labeled (SIL) internal standards. scispace.com These standards co-elute with the analyte and experience similar effects from the sample matrix, such as ion suppression or enhancement, thereby correcting for these variations and improving the reproducibility of the results. texilajournal.com The use of a deuterated internal standard like (±)-trans-Sertraline-d3 HCl helps to overcome challenges of accuracy and precision that can arise when using other types of internal standards. texilajournal.com This ultimately leads to more reliable and reproducible data across different studies and research groups.
Importance in Environmental Monitoring and Forensic Toxicology Research (as a standard)
The presence of pharmaceuticals in the environment is a growing concern, and accurate monitoring is crucial. Sertraline has been detected in wastewater and surface waters, necessitating sensitive analytical methods for its quantification. pharmahealthsciences.net In a study analyzing sertraline residues in the tissues of rainbow trout, (±)-sertraline-D3 hydrochloride was used as the internal standard for the HPLC-MS/MS analysis. nih.gov This demonstrates the direct application of this CRM in environmental research to ensure the accuracy of measurements of sertraline contamination in wildlife.
In forensic toxicology, the determination of drug concentrations in biological samples is critical for investigations. (±)-trans-Sertraline-d3 HCl serves as an essential standard in the analysis of post-mortem samples or in cases of suspected drug overdose. cerilliant.com Its use as an internal standard in GC-MS or LC-MS/MS methods allows for the accurate quantification of sertraline, which is vital for the correct interpretation of toxicological findings. nih.govsigmaaldrich.com For example, a study on the conversion of sertraline to N-methyl sertraline in embalming fluid highlights the importance of accurate analytical methods in forensic toxicology to avoid false-negative results. lgcstandards.com The use of a deuterated internal standard in such analyses would provide greater confidence in the quantitative results.
Future Directions and Emerging Research Avenues for ± Trans Sertraline D3 Hcl N Methyl D3
The scientific utility of isotopically labeled compounds like (±)-trans-sertraline-d3 HCl (N-methyl-d3) is on an upward trajectory. This deuterated analog of sertraline (B1200038) is a vital tool in a multitude of analytical and research applications. This article explores the prospective research pathways and emerging trends for this compound.
Q & A
Basic Research Questions
Q. How is (±)-trans-Sertraline-d3 HCl (N-methyl-d3) synthesized, and what analytical methods validate its isotopic purity?
- Methodology : Deuterated compounds like (±)-trans-Sertraline-d3 HCl are typically synthesized via hydrogen-deuterium exchange or selective deuteration of precursor molecules. Isotopic purity (≥99 atom % D) is validated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For example, H NMR can confirm the absence of non-deuterated protons at the N-methyl site, while high-resolution MS quantifies deuterium incorporation .
Q. What are the critical storage and handling protocols for deuterated sertraline analogs to ensure stability?
- Methodology : Store lyophilized or solid forms at -20°C under inert gas (e.g., argon) to prevent isotopic exchange with ambient moisture. Solutions should be prepared in deuterated solvents (e.g., DO or DMSO-d) to minimize back-exchange. Stability studies using HPLC-MS over 6–12 months can assess degradation under varying conditions .
Q. How do researchers distinguish between cis and trans isomers of deuterated sertraline in pharmacokinetic studies?
- Methodology : Chiral HPLC with tandem MS (LC-MS/MS) is employed, using columns like Chiralpak IA or IB. Mobile phases optimized with deuterated buffers enhance resolution. Retention times and fragmentation patterns (e.g., m/z ratios) are compared to non-deuterated standards to confirm stereochemistry .
Advanced Research Questions
Q. How can isotopic interference be minimized when using (±)-trans-Sertraline-d3 HCl as an internal standard in metabolic flux analysis?
- Methodology : Use high-purity deuterated standards (≥99 atom % D) to reduce natural abundance C and H overlaps. Calibrate MS instruments with isotopically resolved calibration curves and apply correction algorithms (e.g., matrix-matched normalization) to account for residual protium signals .
Q. What statistical approaches resolve contradictions in deuterium kinetic isotope effect (KIE) data for sertraline metabolism?
- Methodology : KIE discrepancies often arise from competing metabolic pathways (e.g., CYP450 vs. glucuronidation). Multivariate analysis (e.g., PCA or PLS-DA) of time-resolved MS data, combined with enzyme inhibition assays, isolates contributions from individual pathways. Replicate studies (n ≥ 5) ensure robustness .
Q. How do researchers validate the absence of deuterium scrambling in (±)-trans-Sertraline-d3 HCl during in vivo studies?
- Methodology : Post-administration plasma/tissue samples are analyzed via LC-HRMS with collision-induced dissociation (CID). Deuterium retention at the N-methyl site is confirmed by comparing fragmentation patterns to pre-dose spectra. Isotope ratio monitoring (IRM) further quantifies positional stability .
Q. What strategies optimize the use of (±)-trans-Sertraline-d3 HCl in tracer studies for serotonin reuptake inhibition mechanisms?
- Methodology : Co-administer deuterated and non-deuterated sertraline in cell-based assays (e.g., HEK-293 cells expressing SERT). Use kinetic modeling (e.g., Michaelis-Menten with isotopic correction) to differentiate transporter binding affinity (K) and turnover rates. Confocal microscopy with fluorescent analogs validates spatial localization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
